![molecular formula C22H19N3O2S B2562820 N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide CAS No. 923194-23-4](/img/structure/B2562820.png)
N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
“N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide” is a compound that has been synthesized and studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using IR, 1H, 13C NMR, and mass spectral data . For instance, the structure of a related compound, N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, was confirmed by its C, H, and N analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with chloroethyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the melting point, IR, 1H NMR, 13C NMR, and mass spectral data of a related compound, N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, were reported .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their anti-inflammatory activity . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, demonstrated promising COX-1 inhibition (IC50 values of 11.34 µM and 11.21 µM) and excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). These compounds also inhibited albumin denaturation significantly.
- While not explicitly mentioned for this compound, thiazoles (to which this compound belongs) have been associated with analgesic properties . Further studies could explore its potential in pain management.
- The library of benzo[d]thiazole/quinoline-2-thiol compounds, including derivatives of our compound, was designed and evaluated for quorum sensing inhibition . Quorum sensing plays a crucial role in bacterial communication and virulence. Inhibiting it could be valuable in combating bacterial infections.
- Although not directly studied for this specific compound, related N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives have been screened for in vitro antibacterial activity against various bacteria . Further investigations could explore its potential as an antibacterial agent.
Anti-Inflammatory Properties
Analgesic Activity
Quorum Sensing Inhibition
Antibacterial Activity
Complexation Studies
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives interact with their targets in a way that leads to their various biological activities .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have various effects at the molecular and cellular level due to their diverse biological activities .
Future Directions
The future directions for research on “N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide” and similar compounds could include further exploration of their anti-inflammatory properties and potential applications in treating inflammatory conditions . Additionally, more studies could be conducted to fully understand their mechanism of action .
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-16-7-8-19-20(13-16)28-22(24-19)25(14-17-9-11-23-12-10-17)21(26)15-27-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIKZKCPDMSALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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